molecular formula C19H20O2 B15077807 1-[4-(4-Propionylbenzyl)phenyl]-1-propanone CAS No. 20176-48-1

1-[4-(4-Propionylbenzyl)phenyl]-1-propanone

Cat. No.: B15077807
CAS No.: 20176-48-1
M. Wt: 280.4 g/mol
InChI Key: GPKZUYMYXAPFFA-UHFFFAOYSA-N
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Description

1-[4-(4-Propionylbenzyl)phenyl]-1-propanone is an organic compound with a complex structure that includes a propionyl group attached to a benzyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Propionylbenzyl)phenyl]-1-propanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a propionyl chloride reacts with a benzyl phenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Propionylbenzyl)phenyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-[4-(4-Propionylbenzyl)phenyl]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Propionylbenzyl)phenyl]-1-propanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl ketone: Another related compound with a simpler structure.

Uniqueness

1-[4-(4-Propionylbenzyl)phenyl]-1-propanone is unique due to the presence of the propionyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

20176-48-1

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

1-[4-[(4-propanoylphenyl)methyl]phenyl]propan-1-one

InChI

InChI=1S/C19H20O2/c1-3-18(20)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(21)4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

GPKZUYMYXAPFFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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